N-(5-acetyl-4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
N-(5-Acetyl-4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidine-2-carboxamide core substituted with a 5-acetyl-4-phenylthiazol-2-yl group and a thiophen-2-ylsulfonyl moiety. The acetyl and phenyl substituents on the thiazole ring likely enhance lipophilicity and π-π stacking interactions, while the sulfonyl group may contribute to hydrogen bonding or electrostatic interactions with biological targets . Though specific pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs in patents suggest applications in protease or kinase inhibition .
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S3/c1-13(24)18-17(14-7-3-2-4-8-14)21-20(29-18)22-19(25)15-9-5-11-23(15)30(26,27)16-10-6-12-28-16/h2-4,6-8,10,12,15H,5,9,11H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJLARBZVKBYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and therapeutic applications based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiazole Ring : This is achieved by cyclization reactions starting from suitable precursors such as acetophenone and thiourea.
- Acetylation : The thiazole intermediate undergoes acetylation using acetic anhydride under acidic conditions.
- Formation of the Pyrrolidine Ring : The thiazole derivative is then reacted with thiophenes and sulfonamides to yield the final compound.
These synthetic routes are critical for ensuring the purity and efficacy of the compound for biological testing.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains:
| Compound | Target Organism | Activity |
|---|---|---|
| N-(5-acetyl-4-phenylthiazol-2-yl) | Staphylococcus aureus | Significant antibacterial activity |
| N-(5-acetyl-4-phenylthiazol-2-y) | Escherichia coli | Significant antibacterial activity |
In a study, derivatives were tested at concentrations as low as 1 µg/mL, demonstrating notable antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound also exhibits promising anticancer properties. Various studies have highlighted its potential in inhibiting cancer cell proliferation, particularly in human glioblastoma and melanoma cell lines. For example, compounds similar to N-(5-acetyl-4-phenylthiazol-2-y) have been shown to induce apoptosis in cancer cells through mechanisms involving interaction with specific proteins such as Bcl-2.
The structure–activity relationship (SAR) studies suggest that modifications on the thiazole and phenyl rings significantly affect cytotoxicity. Compounds with electron-donating groups on the phenyl ring tend to exhibit enhanced anti-cancer activity .
The biological activity of N-(5-acetyl-4-phenylthiazol-2-y)-1-(thiophen-2-y) can be attributed to its ability to interact with various cellular targets. Thiazole derivatives generally modulate enzyme activity or receptor interactions, influencing critical cellular pathways involved in cell growth and apoptosis.
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:
- Anticancer Efficacy : A study demonstrated that a derivative similar to N-(5-acetyl-4-phenylthiazol-2-y) exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin against specific cancer cell lines .
- Antimicrobial Testing : In vitro tests confirmed the compound's ability to inhibit bacterial growth effectively, supporting its potential use as an antimicrobial agent in clinical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural differences lie in the substituents on the thiazole/pyrrolidine rings and the acyl/sulfonyl groups. Below is a comparative table:
Pharmacological Implications
- Target Compound : The 5-acetyl-4-phenylthiazole group may improve membrane permeability compared to simpler thiazole derivatives (e.g., Example 157’s 4-(thiazol-5-yl)benzyl). The phenyl substitution could favor binding to hydrophobic pockets in enzymes or receptors .
- Sulfonyl vs. Acyl Groups: The thiophen-2-ylsulfonyl group in the target compound differs from the acylated pyrrolidine derivatives in patents (e.g., Example 157’s 3-methylisoxazol-5-yl butanoyl).
- Stereochemistry : The (2S,4R) configuration in patent examples (e.g., Example 51) is critical for chiral recognition in biological systems. The target compound’s stereochemistry, if similar, may influence potency and selectivity .
Physicochemical Properties
While explicit data (e.g., logP, solubility) are absent, molecular weights and substituent trends suggest:
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Confirm the presence of the acetyl group (δ ~2.5 ppm for CH3, δ ~170 ppm for carbonyl) and thiophene sulfonyl protons (δ ~7.3–7.5 ppm).
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and amide NH groups), as seen in analogous thiazole derivatives .
Advanced Consideration
Dynamic NMR can probe conformational flexibility in the pyrrolidine ring. High-resolution mass spectrometry (HRMS) with isotopic pattern analysis ensures molecular formula accuracy. For polymorph screening, synchrotron-based PXRD detects crystalline phase variations affecting bioavailability .
How can computational methods accelerate the design of derivatives with improved metabolic stability?
Q. Advanced Research Focus
- Metabolism Prediction : Use CYP450 isoform docking simulations (e.g., AutoDock Vina) to identify metabolic hot spots (e.g., acetyl group hydrolysis).
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) models predict degradation pathways, guiding structural modifications (e.g., replacing labile ester groups with stable amides) .
- ADMET Profiling : Tools like SwissADME or ADMETlab2.0 estimate permeability, toxicity, and half-life, prioritizing derivatives with balanced properties.
What experimental designs mitigate side reactions during thiazole-acetyl coupling?
Q. Basic Research Focus
- Reagent Selection : Use carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation between thiazole amines and carboxylic acids.
- Temperature Control : Maintain ≤0°C during acyl chloride formation to prevent premature hydrolysis .
Advanced Consideration
In situ IR spectroscopy monitors reaction progress in real time, identifying intermediates that lead to side products. Design of Experiments (DoE) optimizes molar ratios and solvent polarity (e.g., acetonitrile vs. DMF) to maximize yield .
How do solvent and catalyst choices influence cyclization efficiency in thiazole synthesis?
Q. Advanced Research Focus
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization, while iodine in triethylamine promotes sulfur elimination, as shown in thiadiazole syntheses .
- Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) reduce metal contamination in APIs. Computational solvent mapping (COSMO-RS) predicts solvent-catalyst compatibility .
What strategies resolve discrepancies between in vitro and in vivo efficacy data?
Q. Advanced Research Focus
- Physiologically Relevant Assays : Mimic in vivo conditions (e.g., serum protein binding, microsomal stability) during in vitro testing.
- Pharmacokinetic Modeling : Compartmental models correlate exposure levels with efficacy. For example, poor oral bioavailability may require prodrug strategies (e.g., esterification of the carboxamide group) .
How can researchers leverage interdisciplinary approaches to optimize this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
